4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium
CAS No.: 10485-47-9
Cat. No.: VC20860588
Molecular Formula: C9H18NO3+
Molecular Weight: 188.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10485-47-9 |
|---|---|
| Molecular Formula | C9H18NO3+ |
| Molecular Weight | 188.24 g/mol |
| IUPAC Name | (4-ethoxy-2,4-dioxobutyl)-trimethylazanium |
| Standard InChI | InChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1 |
| Standard InChI Key | ROLRXDIMKFRADI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C[N+](C)(C)C |
| Canonical SMILES | CCOC(=O)CC(=O)C[N+](C)(C)C |
Introduction
Chemical Identity and Nomenclature
Basic Identification
4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium belongs to the quaternary ammonium class of compounds, characterized by a positively charged nitrogen atom bonded to four carbon groups. The compound exists in multiple forms, with the most common being the chloride salt. The chemical is identified through various systematic and registry numbers as outlined in Table 1.
Table 1: Identification Parameters for 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium
| Parameter | Free Cation | Chloride Salt |
|---|---|---|
| CAS Number | 10485-47-9 | 10485-23-1 |
| Molecular Formula | C₉H₁₈NO₃⁺ | C₉H₁₈NO₃.Cl (C₉H₁₈ClNO₃) |
| Molecular Weight | 188.24 g/mol | 223.70 g/mol |
| PubChem ID | 13455328 | 54726524 |
| European Community (EC) Number | Not specified | 233-999-9 |
| Wikidata | Not specified | Q82878826 |
The discrepancy in CAS numbers and molecular weights between the free cation and chloride salt forms reflects their different chemical compositions, with the chloride salt including the counterion in its structure .
Nomenclature Systems
The compound has been documented under multiple naming conventions, highlighting the complexity of organic chemical nomenclature. The IUPAC name varies slightly between sources, with the free cation typically identified as (4-ethoxy-2,4-dioxobutyl)-trimethylazanium, while the chloride salt is often designated as (4-ethoxy-2-hydroxy-4-oxobut-2-enyl)-trimethylazanium;chloride .
Several synonyms exist in the chemical literature for this compound:
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1-Butanaminium,4-ethoxy-N,N,N-trimethyl-2,4-dioxo-, chloride (1:1)
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2-Buten-1-aminium, 4-ethoxy-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride
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AKOS030255325
Structural Characteristics
Molecular Structure
The core structure of 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium consists of a four-carbon chain (butanaminium) with an ethoxy group and two oxo (ketone) functionalities at specific positions, plus a quaternary ammonium group with three methyl substituents. This arrangement creates a molecule with multiple reactive sites and interesting chemical behavior .
The structural representation can be described using various chemical notations as shown in Table 2.
Table 2: Structural Representations
| Notation Type | Free Cation | Chloride Salt |
|---|---|---|
| SMILES | CCOC(=O)CC(=O)CN+(C)C | CCOC(=O)C=C(CN+(C)C)O.[Cl-] |
| InChI | InChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1 | InChI=1S/C9H17NO3.ClH/c1-5-13-9(12)6-8(11)7-10(2,3)4;/h6H,5,7H2,1-4H3;1H |
| InChIKey | ROLRXDIMKFRADI-UHFFFAOYSA-N | RCMPUKHVPLSFPC-UHFFFAOYSA-N |
The structural differences between the free cation and chloride salt forms contribute to their distinct chemical behaviors and applications. The chloride salt form shows a slightly different arrangement, with a hydroxy group at the 2-position and an enol-like structure .
Chemical Reactivity
Reaction Profile
4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium demonstrates a diverse reactivity profile owing to its multiple functional groups. The compound can participate in various chemical transformations relevant to synthetic applications as detailed in Table 3.
Table 3: Reactivity Profile
| Reaction Type | Description | Functional Groups Involved |
|---|---|---|
| Nucleophilic Substitution | Reactions with nucleophiles at electrophilic centers | Dioxo functional groups |
| Hydrolysis | Decomposition in aqueous solutions yielding various derivatives | Ester and ketone groups |
| Condensation | Formation of complex molecules through reactions with amines or alcohols | Carbonyl groups |
These reaction pathways make the compound potentially valuable in organic synthesis applications, serving as a building block for more complex molecular structures.
Biological Activities
Other Biological Considerations
The quaternary ammonium structure also suggests potential activity in other biological contexts. Similar compounds have demonstrated effects on various biological processes, including:
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Modulation of ion channel functions
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Interaction with enzymatic processes
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Effects on cellular signaling pathways
The free cation form, with its permanent positive charge, could potentially interact with biological targets differently than the chloride salt form, suggesting versatility in possible biological applications.
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